4-Amino-3-fluorobenzoic acid allyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

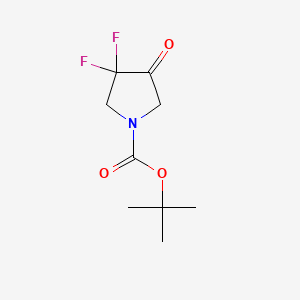

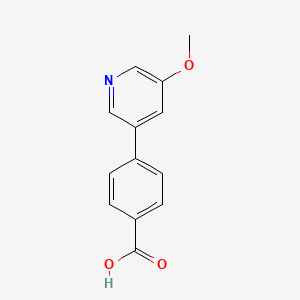

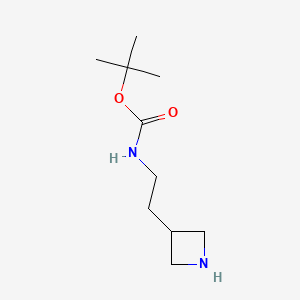

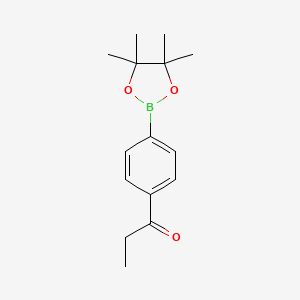

“4-Amino-3-fluorobenzoic acid allyl ester” is a chemical compound with the molecular formula C10H10FNO2 . It has a molecular weight of 195.19 g/mol . The compound is also known by other names such as “allyl 4-amino-3-fluorobenzoate”, “prop-2-enyl 4-amino-3-fluorobenzoate”, and "prop-2-en-1-yl 4-amino-3-fluorobenzoate" .

Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2 . The Canonical SMILES representation is C=CCOC(=O)C1=CC(=C(C=C1)N)F .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 195.06955672 g/mol . The Topological Polar Surface Area is 52.3 Ų . The Heavy Atom Count is 14 . The Formal Charge is 0 . The Complexity is 220 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Organic Synthesis Enhancements : Fluorinated benzoic acid derivatives, including those related to 4-amino-3-fluorobenzoic acid, are frequently used in organic synthesis to introduce fluorine atoms into target molecules. Fluorine atoms can significantly alter the physical, chemical, and biological properties of organic compounds, making them valuable in pharmaceuticals and agrochemicals. For instance, synthesis methods involving fluorinated benzoic acids have been developed for creating novel compounds with enhanced herbicidal activity, demonstrating the utility of such derivatives in synthesizing biologically active molecules (Liu Chang-chun, 2006).

Radiochemical Applications : Fluorinated benzoic acid esters are also crucial in the radiochemical synthesis of imaging agents for positron emission tomography (PET). For example, a study detailed the automated radiochemical synthesis of a thiol reactive synthon for radiofluorination of peptides and proteins, highlighting the role of fluorinated esters in developing diagnostic and therapeutic agents (Kiesewetter et al., 2011).

Medicinal Chemistry and Drug Design

Antitumor and Antibacterial Agents : The fluorine atom's introduction into benzoic acid derivatives has been investigated for enhancing the antitumor and antibacterial activities of synthesized compounds. For example, research on amino acid ester derivatives containing 5-fluorouracil showed promising inhibitory effects against cancer cell lines, underscoring the therapeutic potential of fluorinated compounds (J. Xiong et al., 2009).

Cholinesterase Inhibitors for Alzheimer's Disease : Fluorinated benzoic acid derivatives have been synthesized and evaluated as inhibitors of cholinesterases, with potential application in treating Alzheimer's disease. The study demonstrates the multifunctionality of such compounds in inhibiting cholinesterases and aggregating β-amyloid, indicating their role in developing treatments for neurodegenerative diseases (Szymański et al., 2012).

Material Science and Imaging

- Stem Cell Labeling : In material science and medical imaging, fluorinated esters have been used for stem cell labeling, facilitating the tracking of stem cells post-transplantation. This application is vital for understanding stem cell migration patterns and assessing therapeutic efficacy in regenerative medicine (Bing Ma et al., 2005).

Safety and Hazards

The compound should be handled with care. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation when handling it . In case of inhalation, remove the victim to fresh air and keep at rest. Get medical advice if you feel unwell. In case of skin contact, remove all contaminated clothing and wash with plenty of soap and water .

Eigenschaften

IUPAC Name |

prop-2-enyl 4-amino-3-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRZAIPPBHIKOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661753 |

Source

|

| Record name | Prop-2-en-1-yl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluorobenzoic acid allyl ester | |

CAS RN |

262433-55-6 |

Source

|

| Record name | 2-Propen-1-yl 4-amino-3-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262433-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-en-1-yl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)